molecular formula C15H20BFO4 B12317769 2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

Cat. No.: B12317769
M. Wt: 294.13 g/mol
InChI Key: ACEHFIMOBVAHBV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and stability. This compound is often employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester typically involves the reaction of 2-fluoro-3-(methoxycarbonylmethyl)benzene with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is typically carried out in organic solvents such as tetrahydrofuran or dimethylformamide to ensure optimal solubility and reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and methoxycarbonylmethyl groups.

    4-Fluorophenylboronic Acid Pinacol Ester: Contains a fluorine atom but differs in the position and additional functional groups.

Uniqueness

2-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the fluorine atom enhances its electron-withdrawing properties, making it more reactive in certain coupling reactions .

Properties

Molecular Formula

C15H20BFO4

Molecular Weight

294.13 g/mol

IUPAC Name

methyl 2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-10(13(11)17)9-12(18)19-5/h6-8H,9H2,1-5H3

InChI Key

ACEHFIMOBVAHBV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CC(=O)OC)F

Origin of Product

United States

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